molecular formula C13H17N3O4S B1201355 Metamizole CAS No. 50567-35-6

Metamizole

Cat. No.: B1201355
CAS No.: 50567-35-6
M. Wt: 311.36 g/mol
InChI Key: LVWZTYCIRDMTEY-UHFFFAOYSA-N
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Description

Metamizole, also known as dipyrone, is a non-opioid analgesic and antipyretic drug. It was first synthesized by the German company Hoechst AG in 1920 and introduced to the market in 1922. This compound is widely used in many countries for its potent pain-relieving, fever-reducing, and spasm-relieving properties . it has been banned in some countries due to concerns about its potential to cause agranulocytosis, a serious blood disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions: Metamizole is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 4-methylaminoantipyrine with formaldehyde and sodium bisulfite to form the sodium salt of this compound . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the intermediate compounds.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Metamizole undergoes various chemical reactions, including hydrolysis and oxidation. In aqueous solutions, it hydrolyzes to form methylaminophenazone . This decomposition reaction is unimolecular and can be monitored using high-performance liquid chromatography .

Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in aqueous or buffer solutions. The reaction conditions, such as pH and temperature, play a crucial role in determining the rate and extent of hydrolysis .

Major Products Formed: The primary product formed from the hydrolysis of this compound is methylaminophenazone . This compound can further undergo oxidation and other reactions depending on the conditions.

Scientific Research Applications

Metamizole has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model compound to study the kinetics and mechanisms of hydrolysis and other reactions. Its well-defined chemical structure makes it an ideal candidate for such studies .

Biology: In biological research, this compound is used to investigate its effects on various biological systems. Studies have shown that it can modulate the activity of certain enzymes and receptors, making it a valuable tool for understanding biochemical pathways .

Medicine: Medically, this compound is used to manage acute pain, fever, and muscle spasms. It is particularly effective in perioperative pain management and in treating colic and cancer pain . Its use in pediatric patients has also been studied, with findings indicating its safety and efficacy when used appropriately .

Industry: In the pharmaceutical industry, this compound is used as an active ingredient in various formulations. Its ability to provide rapid and effective pain relief makes it a popular choice in over-the-counter and prescription medications .

Comparison with Similar Compounds

  • Paracetamol (acetaminophen)
  • Ibuprofen
  • Aspirin
  • Indomethacin

Each of these compounds has its own unique profile of action, side effects, and therapeutic uses. Metamizole’s combination of analgesic, antipyretic, and spasmolytic properties makes it a versatile and valuable drug in various clinical settings .

Properties

IUPAC Name

[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWZTYCIRDMTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044143
Record name Metamizol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of metamizole is not fully understood. Its active metabolites, 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA), inhibit prostaglandin E2 (PGE2)-induced hyperalgesia. It has been suggested that the anti-hyperalgesic effect of MAA is mediated by guanosine 3',5'-cyclic monophosphate (cGMP) activation and ATP-sensitive potassium channel opening, while the effects of AA are associated with the activation of cannabinoid receptor type 1 (CB1). Metamizole is classified in some sources as a weak non-steroidal anti-inflammatory drug (NSAID); however, evidence suggests that its analgesic effects do not depend on its anti-inflammatory properties. Although the inhibition of cyclooxygenase (COX) 2 may play a role in the central nervous system effects of metamizole, reports suggest that metamizole inhibits COX-3 with a higher affinity compared to COX-1 or COX-2.
Record name Metamizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04817
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CAS No.

50567-35-6
Record name Methamizole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50567-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Metamizol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050567356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metamizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04817
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metamizol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulphonic acid
Source European Chemicals Agency (ECHA)
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Record name METAMIZOLE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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